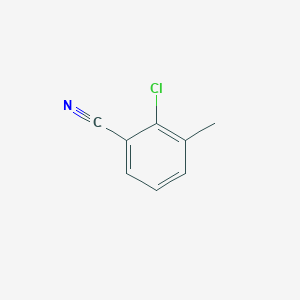

2-Chloro-3-methylbenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN/c1-6-3-2-4-7(5-10)8(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBHUDDGPJRWBTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00561303 | |

| Record name | 2-Chloro-3-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15013-71-5 | |

| Record name | 2-Chloro-3-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-3-methylbenzonitrile CAS number 15013-71-5

An In-Depth Technical Guide to 2-Chloro-3-methylbenzonitrile (CAS 15013-71-5)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of 2-Chloro-3-methylbenzonitrile, a key chemical intermediate. Designed for researchers, chemists, and professionals in drug development, this guide delves into its chemical properties, synthesis, structural analysis, reactivity, and applications, grounding all information in established scientific principles and authoritative data.

Introduction and Strategic Importance

2-Chloro-3-methylbenzonitrile is a substituted aromatic nitrile whose strategic value lies in the unique reactivity conferred by its trifunctional structure. The presence of a nitrile (-C≡N), a chloro (-Cl), and a methyl (-CH₃) group on the benzene ring makes it a versatile molecular scaffold. The electron-withdrawing nature of the nitrile and chloro groups, combined with the electron-donating effect of the methyl group, creates a nuanced electronic environment that allows for selective chemical transformations at multiple sites. This versatility makes it an important building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries[1][2].

dot

Caption: Workflow for the Synthesis of 2-Chloro-3-methylbenzonitrile.

Experimental Protocol: Sandmeyer Synthesis

This protocol is a representative method based on established chemical principles. Researchers should conduct their own risk assessment and optimization.

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-chloro-3-methylaniline (1 eq.) in 3M hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq.) dropwise, ensuring the temperature does not exceed 5 °C.

-

Stir the resulting solution for an additional 20-30 minutes at 0-5 °C. The formation of the diazonium salt is complete when a drop of the solution gives a positive test on starch-iodide paper.

-

-

Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq.) in aqueous sodium cyanide.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. A reaction is often indicated by the evolution of nitrogen gas.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture and extract the product with an organic solvent such as dichloromethane or diethyl ether (3 x volume).

-

Combine the organic extracts, wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 2-Chloro-3-methylbenzonitrile.

-

Spectroscopic Data and Structural Elucidation

Structural confirmation and purity assessment are typically performed using a combination of spectroscopic methods. While specific spectra are proprietary, the expected data based on the molecule's structure are detailed below.[3][4][5]

| Technique | Expected Observations |

| ¹H NMR | ~2.4 ppm (s, 3H): Singlet for the methyl (-CH₃) protons. ~7.2-7.6 ppm (m, 3H): A complex multiplet pattern for the three protons on the aromatic ring. |

| ¹³C NMR | ~20 ppm: Methyl carbon. ~117 ppm: Nitrile carbon (-C≡N). ~125-140 ppm: Aromatic carbons, including the carbon bearing the chloro group and the quaternary carbons. |

| IR Spectroscopy | ~2220-2260 cm⁻¹: Strong, sharp absorption for the nitrile (C≡N) stretch. ~3050-3100 cm⁻¹: Aromatic C-H stretching. ~1450-1600 cm⁻¹: Aromatic C=C ring stretching. ~700-800 cm⁻¹: C-Cl stretching. |

| Mass Spec. (MS) | m/z ~151/153: Molecular ion peaks corresponding to the ³⁵Cl and ³⁷Cl isotopes in their characteristic ~3:1 ratio. |

Reactivity and Applications in Drug Development

The chemical behavior of 2-Chloro-3-methylbenzonitrile is dictated by its three functional groups, making it a valuable intermediate.

-

Nitrile Group: The nitrile group is a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to form 2-chloro-3-methylbenzoic acid or reduced to form (2-chloro-3-methylphenyl)methanamine. The cyano group is prevalent in medicinal chemistry, appearing in over 60 approved small-molecule drugs, where it can act as a key binding element or improve pharmacokinetic properties.[6]

-

Aromatic Ring and Substituents: The chlorine atom can be displaced via nucleophilic aromatic substitution, although this is often challenging and requires activated systems or specific catalytic conditions. The methyl and chloro groups direct further electrophilic aromatic substitution. The interplay of these groups allows for the regioselective introduction of new functionalities, which is a cornerstone of library synthesis in drug discovery.

Its primary application is as a precursor in multi-step syntheses of biologically active compounds, including potential antiviral agents and other therapeutics.[2][7][8]

Safety, Handling, and Storage

As a hazardous chemical, 2-Chloro-3-methylbenzonitrile requires careful handling to ensure personnel safety.

-

Hazards: The compound is classified as toxic if swallowed and may cause skin and serious eye irritation.[9][10][11]

-

Handling: Use only under a chemical fume hood with adequate ventilation. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust and prevent contact with skin, eyes, and clothing.[9][10] Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12][13] Keep away from heat, open flames, and incompatible materials such as strong oxidizing agents, acids, and bases.[12][10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9][10]

Analytical Methods

To ensure quality control and monitor reaction progress, validated analytical methods are essential.

-

Gas Chromatography (GC): Coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC is a primary method for assessing the purity of 2-Chloro-3-methylbenzonitrile and quantifying it in reaction mixtures.

-

High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is also suitable for purity analysis and reaction monitoring, particularly for tracking the disappearance of starting materials and the appearance of the product.[14][15]

References

- 2-Chloro-3-Methylbenzonitrile - Methylamine Supplier. (n.d.). Nanjing Finechem Holding Co.,Limited.

- 15013-71-5 | 2-Chloro-3-methylbenzonitrile - ChemScene. (n.d.). ChemScene.

- SAFETY DATA SHEET - Fisher Scientific. (2025, December 24). Fisher Scientific.

- SAFETY DATA SHEET - Fisher Scientific. (2025, December 18). Fisher Scientific.

- 2-Chloro-3-methylbenzonitrile | C8H6ClN | CID 14529890 - PubChem. (n.d.).

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 23). Thermo Fisher Scientific.

- JR-8399 - Safety Data Sheet. (2024, April 25). Combi-Blocks, Inc.

- 2-CHLORO-3-METHYLBENZONITRILE(15013-71-5) 1H NMR spectrum - ChemicalBook. (n.d.). ChemicalBook.

- China 2-chloro-4-fluoro-3-methylbenzonitrile Manufacturer and Supplier, Factory | Lizhuo. (n.d.). Shanghai Lizhuo Pharmaceutical Technology Co., Ltd.

- Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) - PubMed. (1982, October).

- 2-Chloro-3-Methylbenzonitrile - MySkinRecipes. (n.d.). MySkinRecipes.

- A Comparative Guide to the Reactivity of 3-Methylbenzonitrile and Benzonitrile - Benchchem. (n.d.). Benchchem.

- ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry.

- Ab-initio calculations, FT-IR and FT-Raman spectra of 2-chloro-6-methyl benzonitrile. (2025, August 8). Indian Journal of Pure & Applied Physics.

- 2-Chloro-3-methylbenzoic acid(15068-35-6) 1H NMR spectrum - ChemicalBook. (n.d.). ChemicalBook.

- 2-Chloro-3-nitrobenzonitrile | 34662-24-3 - Benchchem. (n.d.). Benchchem.

- Nitriles: an attractive approach to the development of covalent inhibitors - RSC Publishing. (2023). Royal Society of Chemistry.

Sources

- 1. China 2-chloro-4-fluoro-3-methylbenzonitrile Manufacturer and Supplier, Factory | Lizhuo [shlzpharma.com]

- 2. 2-Chloro-3-Methylbenzonitrile [myskinrecipes.com]

- 3. 2-CHLORO-3-METHYLBENZONITRILE(15013-71-5) 1H NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Chloro-3-methylbenzoic acid(15068-35-6) 1H NMR [m.chemicalbook.com]

- 6. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. 2-Chloro-3-Methylbenzonitrile | Properties, Applications, Safety Data & China Suppliers [nj-finechem.com]

- 13. combi-blocks.com [combi-blocks.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. atsdr.cdc.gov [atsdr.cdc.gov]

An In-depth Technical Guide to 2-Chloro-3-methylbenzonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-methylbenzonitrile, with the CAS number 15013-71-5, is a substituted aromatic nitrile that serves as a versatile intermediate in the fields of organic synthesis, medicinal chemistry, and materials science.[1] Its chemical structure, featuring a nitrile group, a chlorine atom, and a methyl group on a benzene ring, provides multiple reactive sites for the construction of more complex molecular architectures.[2][3] This guide offers a comprehensive overview of the physical and chemical properties of 2-Chloro-3-methylbenzonitrile, its synthesis and reactivity, and its applications, particularly as a building block in the development of new chemical entities.

Physicochemical Properties

2-Chloro-3-methylbenzonitrile is a white to off-white solid at room temperature.[4] It is generally insoluble in water but soluble in common organic solvents such as ethanol, acetone, and toluene.[4] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆ClN | [1] |

| Molar Mass | 151.59 g/mol | [4][1] |

| CAS Number | 15013-71-5 | [1] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 47 - 51 °C | [4] |

| Boiling Point | 234 - 236 °C | [4] |

| Density | 1.196 g/cm³ (estimated) | [4] |

| Solubility | Insoluble in water; Soluble in common organic solvents | [4] |

| IUPAC Name | 2-chloro-3-methylbenzonitrile | [1] |

| Synonyms | 2-Chloro-m-tolunitrile, 2-cyano-6-methylchlorobenzene | [4][1] |

Synthesis of 2-Chloro-3-methylbenzonitrile

The primary synthetic route to 2-Chloro-3-methylbenzonitrile is through the Sandmeyer reaction, a versatile method for the conversion of primary aromatic amines to various functional groups via a diazonium salt intermediate.[5][6] The starting material for this synthesis is 2-amino-6-chlorotoluene.

The synthesis involves two main steps:

-

Diazotization: The primary aromatic amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid, at low temperatures to form a diazonium salt.

-

Cyanation: The resulting diazonium salt is then reacted with a copper(I) cyanide solution, which facilitates the replacement of the diazonium group with a nitrile group.[5]

The overall reaction is depicted in the following workflow:

Caption: Synthesis of 2-Chloro-3-methylbenzonitrile via the Sandmeyer reaction.

Experimental Protocol: Sandmeyer Reaction

The following is a general, illustrative protocol for the synthesis of 2-Chloro-3-methylbenzonitrile:

-

Diazotization:

-

In a reaction vessel equipped with a stirrer and a thermometer, dissolve 2-amino-6-chlorotoluene in a suitable acidic solution (e.g., aqueous hydrochloric acid).

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

-

Stir the mixture for a period to ensure complete formation of the diazonium salt.

-

-

Cyanation:

-

In a separate vessel, prepare a solution of copper(I) cyanide.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete reaction, monitoring for the evolution of nitrogen gas.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure to obtain the crude product.

-

The crude 2-Chloro-3-methylbenzonitrile can be purified by techniques such as recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or column chromatography on silica gel.[7]

-

Chemical Reactivity

The reactivity of 2-Chloro-3-methylbenzonitrile is governed by its three functional components: the nitrile group, the chlorine atom, and the substituted aromatic ring.

Reactions of the Nitrile Group

The nitrile group is a versatile functional group that can undergo a variety of transformations:

-

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid (2-chloro-3-methylbenzoic acid) under acidic or basic conditions. This reaction typically proceeds through an amide intermediate.[8][9]

-

Reduction: Nitriles can be reduced to primary amines (2-chloro-3-methylbenzylamine) using strong reducing agents like lithium aluminum hydride (LiAlH₄).[2][10] Partial reduction to an aldehyde can be achieved with milder reducing agents like diisobutylaluminium hydride (DIBAL-H).[9]

-

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the electrophilic carbon of the nitrile group to form ketones after hydrolysis of the intermediate imine.[9]

Reactions of the Aromatic Ring

The aromatic ring of 2-Chloro-3-methylbenzonitrile can undergo both electrophilic and nucleophilic substitution reactions. The directing effects of the substituents play a crucial role in determining the regioselectivity of these reactions.

-

Electrophilic Aromatic Substitution: The methyl group is an activating, ortho-, para-directing group, while the chloro and nitrile groups are deactivating, meta-directing groups.[2][11] The interplay of these electronic effects will determine the position of incoming electrophiles.

-

Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing nitrile group can activate the aromatic ring towards nucleophilic attack, potentially allowing for the displacement of the chlorine atom by strong nucleophiles under certain conditions.[12]

Applications in Research and Development

Spectroscopic Characterization

The structure of 2-Chloro-3-methylbenzonitrile can be confirmed using standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a singlet for the methyl protons and a complex multiplet pattern for the three aromatic protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the methyl carbon, the nitrile carbon, and the eight aromatic carbons, with their chemical shifts influenced by the attached substituents.

-

Infrared (IR) Spectroscopy: A characteristic strong absorption band is expected in the region of 2220-2240 cm⁻¹ due to the C≡N stretching vibration of the nitrile group.[16] Other bands corresponding to C-H, C=C, and C-Cl stretching and bending vibrations will also be present.[17]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.[18] Fragmentation patterns will involve the loss of the methyl group, the chlorine atom, and the nitrile group.[18]

Safety and Handling

2-Chloro-3-methylbenzonitrile should be handled with care in a well-ventilated area or a chemical fume hood.[19] It is advisable to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[19] The compound should be stored in a tightly sealed container in a cool, dry place, away from heat and oxidizing agents.[19]

References

- Nanjing Finechem Holding Co.,Limited. 2-Chloro-3-Methylbenzonitrile.

- Thermo Fisher Scientific. (2025, September 23). SAFETY DATA SHEET: 3-chloro-2-methylbenzonitrile.

- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: Benzonitrile, 2-chloro-.

- Fisher Scientific. (2025, December 24). SAFETY DATA SHEET: Benzonitrile, 3-nitro-.

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Chloro-3-carbonitrile analogs (122–132) prepared via Sandmeyer reaction [Image]. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.7: Chemistry of Nitriles. Retrieved from [Link]

- Google Patents. (n.d.). EP0004257B1 - Benzonitrile derivative, process for its preparation and its application.

- Google Patents. (n.d.). EP0004257A1 - Benzonitrile derivative, process for its preparation and its application.

-

L.S. College, Muzaffarpur. (2020, September 24). Sandmeyer reaction. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Electronic Supplementary Information. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

- Google Patents. (n.d.). US4264773A - Preparation of 2-chloro-thioxanthone.

-

ResearchGate. (n.d.). Infrared spectrum of 2-chloro-6-methylbenzonitrile [Image]. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 3). 6.2: Fragmentation. Retrieved from [Link]

-

Unknown. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II. Retrieved from [Link]

- Google Patents. (n.d.). AU2016102261A4 - Pyrimethamine drug intermediates chloro benzonitrile synthesis method.

-

MSU Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

- Google Patents. (n.d.). EP2602242B1 - Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst.

-

Methylamine Supplier. (n.d.). 2-Chloro-3-Methylbenzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-3-methylbenzonitrile. Retrieved from [Link]

-

ResearchGate. (2025, August 8). Ab-initio calculations, FT-IR and FT-Raman spectra of 2-chloro-6-methyl benzonitrile. Retrieved from [Link]

-

Unacademy. (n.d.). Electrophilic Substitution reactions. Retrieved from [Link]

-

BYJU'S. (n.d.). Electrophilic Substitution Reaction Mechanism. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

YouTube. (2023, February 3). predicting likely fragments in a mass spectrum. Retrieved from [Link]

-

Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Jurnal UPI. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Retrieved from [Link]

-

Lizhuo. (n.d.). China 2-chloro-4-fluoro-3-methylbenzonitrile Manufacturer and Supplier, Factory. Retrieved from [Link]

-

Georganics. (n.d.). 2-Chloro-3-methoxybenzonitrile - High purity | EN. Retrieved from [Link]

Sources

- 1. 2-Chloro-3-methylbenzonitrile | C8H6ClN | CID 14529890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. 2-Chloro-3-Methylbenzonitrile | Properties, Applications, Safety Data & China Suppliers [nj-finechem.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. AU2016102261A4 - Pyrimethamine drug intermediates chloro benzonitrile synthesis method - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. byjus.com [byjus.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. China 2-chloro-4-fluoro-3-methylbenzonitrile Manufacturer and Supplier, Factory | Lizhuo [shlzpharma.com]

- 14. EP0004257B1 - Benzonitrile derivative, process for its preparation and its application - Google Patents [patents.google.com]

- 15. EP0004257A1 - Benzonitrile derivative, process for its preparation and its application - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. rsc.org [rsc.org]

An In-Depth Technical Guide to 2-Chloro-3-methylbenzonitrile: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-methylbenzonitrile, a substituted aromatic nitrile, is a key chemical intermediate with significant applications in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a nitrile group, a chlorine atom, and a methyl group on a benzene ring, provides a versatile scaffold for a variety of chemical transformations. This guide offers a comprehensive overview of its fundamental properties, a detailed protocol for its synthesis via the Sandmeyer reaction, an analysis of its spectroscopic characteristics, and an exploration of its reactivity and applications in medicinal chemistry.

Core Molecular and Physical Properties

2-Chloro-3-methylbenzonitrile is a solid at room temperature, appearing as a white to off-white substance. It is insoluble in water but soluble in common organic solvents such as ethanol, acetone, and toluene.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆ClN | [2][3][4] |

| Molecular Weight | 151.59 g/mol | [2][3] |

| CAS Number | 15013-71-5 | [3][4][5] |

| Appearance | White to off-white solid | [1] |

| Boiling Point | 261.1 °C | [1] |

| Density | 1.19 g/cm³ | [1] |

| Melting Point | 47 - 51 °C | |

| Solubility | Insoluble in water; Soluble in organic solvents |

Synthesis via the Sandmeyer Reaction: A Validated Protocol

The most common and efficient method for the synthesis of 2-Chloro-3-methylbenzonitrile is the Sandmeyer reaction, which involves the diazotization of an aromatic amine followed by a copper-catalyzed nucleophilic substitution. This method is widely applicable for the introduction of various functional groups, including halogens and the cyano group, onto an aromatic ring.

Causality of the Synthetic Route

The Sandmeyer reaction is the method of choice for several reasons:

-

Availability of Starting Materials: The precursor, 2-Amino-3-methylbenzonitrile, can be synthesized from readily available starting materials.

-

High Yield and Purity: This reaction is known for providing good yields of the desired product with a high degree of purity after straightforward workup and purification.

-

Versatility: The diazonium salt intermediate is a versatile species that can be converted into a wide range of functional groups, making this a powerful synthetic strategy.

Reaction Mechanism

The reaction proceeds in two main stages:

-

Diazotization: The primary aromatic amine (2-Amino-3-methylbenzonitrile) is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is highly reactive and is typically used immediately without isolation.

-

Copper-Catalyzed Nucleophilic Substitution: The diazonium salt is then treated with a copper(I) salt, in this case, copper(I) cyanide, which catalyzes the displacement of the diazonium group with a cyanide ion, releasing nitrogen gas and forming the desired 2-Chloro-3-methylbenzonitrile.

Caption: Workflow for the synthesis of 2-Chloro-3-methylbenzonitrile.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of aryl nitriles via the Sandmeyer reaction.

Materials:

-

2-Amino-3-methylbenzonitrile

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Cyanide (CuCN)

-

Sodium Cyanide (NaCN) (optional, to stabilize the CuCN solution)

-

Dichloromethane (or other suitable organic solvent)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

-

Diazotization:

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 2-Amino-3-methylbenzonitrile in a mixture of concentrated HCl and water.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred amine solution, ensuring the temperature remains below 5 °C.

-

Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide (if needed for stability) and cool it to 0 °C.

-

Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) cyanide solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C for 1 hour to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude 2-Chloro-3-methylbenzonitrile by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Spectroscopic Characterization

The structural elucidation and purity assessment of 2-Chloro-3-methylbenzonitrile are performed using standard spectroscopic techniques.

| Technique | Key Features and Interpretation |

| ¹H NMR | The proton NMR spectrum is expected to show a singlet for the methyl protons (around 2.4 ppm) and a complex multiplet pattern for the three aromatic protons in the range of 7.3-7.7 ppm. |

| ¹³C NMR | The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The nitrile carbon will appear around 117 ppm, while the aromatic carbons will resonate in the 125-140 ppm region. The methyl carbon will be observed upfield, around 20 ppm. |

| IR Spectroscopy | The infrared spectrum provides key information about the functional groups. A strong, sharp absorption band around 2220-2240 cm⁻¹ is characteristic of the C≡N stretching vibration. Bands in the 1600-1450 cm⁻¹ region correspond to the aromatic C=C stretching, and a band around 750-800 cm⁻¹ can be attributed to the C-Cl stretching. |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) at m/z 151 and an M+2 peak at m/z 153 with an approximate intensity ratio of 3:1, which is characteristic of the presence of a single chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl. |

Reactivity and Applications in Drug Development

The chemical reactivity of 2-Chloro-3-methylbenzonitrile is dictated by the interplay of its three functional components: the nitrile group, the chlorine atom, and the substituted aromatic ring.

Reactivity of the Nitrile Group

The nitrile group is a versatile functional handle that can undergo a variety of transformations:

-

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid (2-chloro-3-methylbenzoic acid) via an intermediate amide.

-

Reduction: The nitrile can be reduced to a primary amine (2-chloro-3-methylbenzylamine) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

-

Reactions with Organometallics: Grignard reagents and organolithium compounds can add to the nitrile carbon to form ketones after hydrolysis.

Reactivity of the Aromatic Ring and Chlorine Atom

-

Electrophilic Aromatic Substitution: The aromatic ring can undergo further substitution reactions. The nitrile group is a deactivating, meta-directing group, while the methyl group is an activating, ortho-, para-directing group, and the chlorine is a deactivating, ortho-, para-directing group. The overall regioselectivity of electrophilic substitution will be a composite of these directing effects.

-

Nucleophilic Aromatic Substitution: The chlorine atom can be displaced by strong nucleophiles under certain conditions, a reaction facilitated by the electron-withdrawing nature of the adjacent nitrile group.

Application as a Pharmaceutical Intermediate

Substituted benzonitriles are important structural motifs in many biologically active molecules.[1] 2-Chloro-3-methylbenzonitrile serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. For instance, related chlorinated benzonitrile derivatives are key intermediates in the synthesis of various active pharmaceutical ingredients (APIs). The presence of the chloro and methyl groups allows for specific modifications to the molecular structure, which can be crucial for optimizing the pharmacological properties of a drug candidate, such as its binding affinity to a biological target, metabolic stability, and bioavailability.

Safety and Handling

2-Chloro-3-methylbenzonitrile should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

2-Chloro-3-methylbenzonitrile is a synthetically valuable compound with a well-established route of synthesis and a rich chemistry that allows for its use in the construction of more complex molecular architectures. Its utility as an intermediate in the pharmaceutical and agrochemical industries underscores its importance in modern organic synthesis. This guide provides a foundational understanding of its properties, synthesis, and reactivity to aid researchers and scientists in its effective application.

References

Introduction: Beyond a Formula—The Critical Role of Isomerism and Nomenclature

An In-Depth Technical Guide to the Isomers and IUPAC Nomenclature of C8H6ClN A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the realms of chemical research and pharmaceutical development, a molecular formula such as C8H6ClN is not a destination but a starting point for a vast exploration. This single combination of atoms can represent numerous distinct molecules, known as isomers, each with a unique three-dimensional architecture.[1] These structural differences are not trivial; they can profoundly alter a compound's physical properties, chemical reactivity, and, most critically, its biological activity and safety profile.[2][3] The thalidomide tragedy, where one enantiomer was therapeutic while the other was teratogenic, remains a stark reminder of the importance of isomeric purity in pharmacology.[4][5]

Therefore, a robust and unambiguous system of naming is paramount. The International Union of Pure and Applied Chemistry (IUPAC) provides this systematic nomenclature, allowing scientists globally to communicate with precision, ensuring that the compound synthesized in a lab in one country is identical to the one being tested in a clinical trial in another.[6][7]

This guide provides an in-depth analysis of the principal isomeric families corresponding to the molecular formula C8H6ClN. We will move beyond a simple list of names to explore the core chemical scaffolds, the logic of their IUPAC nomenclature, relevant synthesis strategies, and their significance in research and development. Our focus will be on the two most prominent and pharmaceutically relevant classes for this formula: Chloroindoles and Chloromethylbenzonitriles .

Part 1: The Chloroindole Family - A Privileged Scaffold in Medicinal Chemistry

The indole ring system is a cornerstone of medicinal chemistry, forming the core of the amino acid tryptophan, the neurotransmitter serotonin, and numerous approved drugs, from the anti-inflammatory indomethacin to the anti-migraine triptans.[8] Its C8H7N formula makes its chlorinated derivatives (C8H6ClN) a key isomeric family.

IUPAC Nomenclature of the Indole Ring

The indole scaffold consists of a benzene ring fused to a pyrrole ring. According to IUPAC rules, the numbering begins at the nitrogen atom of the five-membered ring and proceeds around the ring to the fusion carbons. The numbering then continues around the six-membered ring.

Caption: IUPAC numbering scheme for the 1H-Indole scaffold.

Based on this numbering, there are seven possible positional isomers for a mono-chloro substituted indole:

-

2-Chloro-1H-indole

-

3-Chloro-1H-indole

-

4-Chloro-1H-indole

-

5-Chloro-1H-indole

-

6-Chloro-1H-indole

-

7-Chloro-1H-indole

The N-chloro isomer (1-Chloro-1H-indole) is also possible but is generally less stable and reactive, often acting as a chlorinating agent itself rather than a stable building block.

Properties and Significance of Chloroindole Isomers

The position of the chlorine atom significantly influences the electronic properties and reactivity of the indole ring. For instance, chlorine at the 3-position can be displaced in nucleophilic substitution reactions, making 3-chloroindoles valuable synthetic intermediates.[9] Chlorine on the benzene ring (positions 4, 5, 6, and 7) modifies the scaffold's lipophilicity and electronic nature, which is a key strategy in drug design for modulating target binding and pharmacokinetic properties.

| Isomer Name | CAS Number | Melting Point (°C) | Boiling Point (°C) |

| 4-Chloro-1H-indole | 25235-85-2 | 23-26 | 134-136 (4 mmHg) |

| 5-Chloro-1H-indole | 17422-32-1 | 69-72 | 284-285 (760 mmHg) |

| 6-Chloro-1H-indole | 17422-33-2 | 87-90 | 284-285 (760 mmHg) |

| 7-Chloro-1H-indole | 25161-68-0 | 44-46 | 120-130 (2 mmHg) |

Note: Data is aggregated from various chemical supplier databases and may vary.

Experimental Protocol: Synthesis of 5-Chloro-1H-indole via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and reliable method for preparing indoles. The causality of the experimental choices lies in creating the necessary acidic conditions for the key[10][10]-sigmatropic rearrangement of the phenylhydrazone intermediate.

Objective: To synthesize 5-Chloro-1H-indole from (4-chlorophenyl)hydrazine hydrochloride and pyruvic acid.

Workflow Diagram:

Caption: Workflow for the Fischer Indole Synthesis of 5-Chloro-1H-indole.

Methodology:

-

Hydrazone Formation:

-

In a 250 mL round-bottom flask, dissolve (4-chlorophenyl)hydrazine hydrochloride (17.9 g, 0.1 mol) in a mixture of ethanol (100 mL) and water (25 mL).

-

Add sodium pyruvate (11.0 g, 0.1 mol) to the solution. The choice of pyruvate over pyruvic acid avoids handling the corrosive liquid directly while forming the necessary reactant in situ.

-

Heat the mixture to reflux for 1 hour. The reflux provides the activation energy needed for the condensation reaction to form the phenylhydrazone intermediate.

-

Cool the reaction mixture in an ice bath. The product, 2-((2-(4-chlorophenyl)hydrazono)propanoic acid, will precipitate.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

-

Cyclization and Decarboxylation:

-

Combine the dried hydrazone (0.1 mol) with polyphosphoric acid (PPA) (100 g) in a 500 mL flask equipped with a mechanical stirrer and a thermometer. PPA serves as both a strong acid catalyst and a dehydrating agent, which is crucial for promoting the cyclization.

-

Heat the mixture to 120-130°C with vigorous stirring. The high temperature is required to overcome the energy barrier of the[10][10]-sigmatropic rearrangement.

-

Maintain this temperature for 30 minutes. The reaction is often exothermic; careful temperature control is necessary to prevent side reactions.

-

Allow the mixture to cool to approximately 80°C and then carefully pour it onto 500 g of crushed ice. This quenches the reaction and precipitates the crude product.

-

Neutralize the acidic solution with 50% aqueous sodium hydroxide until it is basic to litmus paper. This step is essential to deprotonate the indole and facilitate its extraction.

-

-

Purification:

-

Extract the aqueous slurry with diethyl ether (3 x 150 mL). The nonpolar indole product has high solubility in ether.

-

Combine the organic extracts, wash with brine (100 mL), and dry over anhydrous sodium sulfate. This removes residual water and salts.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent like hexane or by column chromatography on silica gel to yield pure 5-Chloro-1H-indole.

-

Part 2: The Chloromethylbenzonitrile (Chlorotolunitrile) Family

Benzonitrile derivatives are vital intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. When combined with a methyl (toluyl) and a chloro substituent, the C8H6ClN formula gives rise to a large family of "chlorotolunitrile" isomers.

IUPAC Nomenclature of Substituted Benzenes

For disubstituted benzenes, IUPAC nomenclature uses numbering to indicate the position of substituents.[11][12] The principal functional group, in this case, the nitrile (-CN), is assigned to position 1 on the ring. The ring is then numbered to give the other substituents the lowest possible locants.

Given this, the parent name is methylbenzonitrile . The chlorine is a substituent. For example, if the methyl group is at position 2 and the chlorine at position 4, the name is 4-Chloro-2-methylbenzonitrile .

There are 10 possible positional isomers for chloromethylbenzonitrile:

-

2-Chloro-3-methylbenzonitrile

-

2-Chloro-4-methylbenzonitrile

-

2-Chloro-5-methylbenzonitrile

-

2-Chloro-6-methylbenzonitrile

-

3-Chloro-2-methylbenzonitrile

-

3-Chloro-4-methylbenzonitrile

-

3-Chloro-5-methylbenzonitrile

-

4-Chloro-2-methylbenzonitrile

-

4-Chloro-3-methylbenzonitrile

-

5-Chloro-2-methylbenzonitrile

Significance and Synthesis

These isomers serve as versatile chemical building blocks. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, opening pathways to a wide array of more complex molecules. The specific substitution pattern of the chloro and methyl groups dictates the steric and electronic environment, influencing subsequent reactions.

A common and robust method for their synthesis is the Sandmeyer reaction, which converts an aniline (amino group) into a nitrile.

Experimental Protocol: Synthesis of 4-Chloro-3-methylbenzonitrile

Objective: To synthesize 4-Chloro-3-methylbenzonitrile from 4-amino-2-chlorotoluene.

Workflow Diagram:

Caption: Workflow for the Sandmeyer Synthesis of a Chlorotolunitrile.

Methodology:

-

Diazotization:

-

In a 500 mL three-necked flask, add 4-amino-2-chlorotoluene (14.16 g, 0.1 mol) and concentrated hydrochloric acid (30 mL).

-

Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring. Maintaining this low temperature is critical as diazonium salts are unstable and can decompose explosively at higher temperatures.

-

Slowly add a pre-cooled solution of sodium nitrite (7.25 g, 0.105 mol) in water (20 mL) dropwise, ensuring the temperature does not rise above 5°C. The reaction progress can be monitored with potassium iodide-starch paper (a blue-black color indicates excess nitrous acid).

-

-

Sandmeyer Reaction (Cyanation):

-

In a separate 1 L flask, prepare the copper(I) cyanide solution. Dissolve copper(I) cyanide (11.6 g, 0.13 mol) in a solution of potassium cyanide (17.0 g, 0.26 mol) in water (100 mL). CAUTION: Cyanide salts are extremely toxic. Handle with extreme care in a well-ventilated fume hood. The excess cyanide forms a soluble complex [Cu(CN)2]−, which is the active reagent.

-

Heat the cyanide solution to 60-70°C.

-

Slowly and carefully add the cold diazonium salt solution to the hot cyanide solution. Vigorous evolution of nitrogen gas will occur. The rate of addition should be controlled to manage the effervescence.

-

After the addition is complete, heat the mixture on a steam bath for an additional 30 minutes to ensure the reaction goes to completion.

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Extract the product with toluene (3 x 100 mL).

-

Wash the combined organic layers with 10% sodium hydroxide solution, then with water, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and remove the solvent by distillation. The crude product can be purified by vacuum distillation or recrystallization to yield pure 4-Chloro-3-methylbenzonitrile.

-

Conclusion: Precision in Language for Precision in Science

The molecular formula C8H6ClN opens the door to a diverse landscape of chemical structures, from the biologically significant chloroindoles to the versatile chloromethylbenzonitrile building blocks. As this guide has demonstrated, each of the many possible isomers possesses a unique identity defined by the precise arrangement of its atoms. This identity is captured by its IUPAC name.

For researchers, scientists, and drug development professionals, mastering this nomenclature is not a pedantic exercise. It is a fundamental requirement for ensuring reproducibility, safety, and efficacy. The difference between 4-chloroindole and 7-chloroindole is not merely a number; it is a difference in chemical personality that can translate into a vast chasm in biological function. Unambiguous communication through the language of IUPAC nomenclature is, therefore, an indispensable pillar of scientific integrity and innovation.

References

-

Moineaux, L., et al. (2012). Synthesis, crystal structures and electronic properties of isomers of chloro-pyridinylvinyl-1H-indoles. European Journal of Medicinal Chemistry, 54, 95-102. [Link]

-

IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link]

-

Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]

-

Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911. [Link]

-

Sundberg, R. J. (2002). Indoles (Best Synthetic Methods). Academic Press. [Link]

-

Smith, A. M., & Whyman, R. (2014). Review of the Sandmeyer reaction. Organic & Biomolecular Chemistry, 12(45), 9051-9074. [Link]

-

Aher, N. G., & Pore, V. S. (2013). A review of drug isomerism and its significance. International Journal of Applied & Basic Medical Research, 3(1), 16-18. [Link]

-

McConnell, O. J., et al. (2011). Stereochemistry in Drug Action. The Journal of Clinical Psychiatry, 72(7), 934-943. [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. biopharmaservices.com [biopharmaservices.com]

- 3. A review of drug isomerism and its significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. selfstudys.com [selfstudys.com]

- 8. Indole - Wikipedia [en.wikipedia.org]

- 9. Indole synthesis [organic-chemistry.org]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 12. oit.edu [oit.edu]

2-Chloro-3-methylbenzonitrile structure and synthesis pathways

An In-depth Technical Guide to the Structure and Synthesis of 2-Chloro-3-methylbenzonitrile

For the attention of researchers, scientists, and professionals in drug development, this document serves as a comprehensive technical guide on the chemical compound 2-Chloro-3-methylbenzonitrile. It details the molecule's structural and physical properties and provides an in-depth analysis of its principal synthesis pathways. This guide is designed to impart both foundational knowledge and actionable, field-proven insights for laboratory and industrial applications.

Compound Profile: 2-Chloro-3-methylbenzonitrile

2-Chloro-3-methylbenzonitrile, also known by its alias 2-Chloro-m-tolunitrile, is a substituted aromatic nitrile.[1] Its structure consists of a benzene ring functionalized with a chloro group, a methyl group, and a nitrile group at positions 2, 3, and 1, respectively. This arrangement of substituents makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Chemical Structure and Identifiers

The molecular identity of 2-Chloro-3-methylbenzonitrile is established by the following identifiers:

-

IUPAC Name : 2-chloro-3-methylbenzonitrile[2]

-

SMILES : CC1=C(C=CC=C1C#N)Cl

Physicochemical Properties

The physical and chemical properties of 2-Chloro-3-methylbenzonitrile are summarized in the table below. These characteristics are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| Molar Mass | 151.59 g/mol | [1][2][4] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 47 - 51 °C | [1] |

| Boiling Point | 234 - 236 °C | [1] |

| Solubility in Water | Insoluble | [1] |

| Solubility in Organic Solvents | Soluble in ethanol, acetone, toluene | [1] |

Proper storage of 2-Chloro-3-methylbenzonitrile is imperative for maintaining its stability. It should be stored in a cool, dry, well-ventilated area, away from heat and oxidizing agents, in a tightly sealed, corrosion-resistant container.[1]

Synthesis Pathways of 2-Chloro-3-methylbenzonitrile

The synthesis of 2-Chloro-3-methylbenzonitrile can be achieved through several strategic pathways. The choice of method often depends on the availability of starting materials, desired yield and purity, and scalability. This section will elaborate on the most prominent and effective synthesis routes.

The Sandmeyer Reaction: A Classic Approach

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aryl amine to an aryl nitrile via a diazonium salt intermediate.[6][7][8][9] This transformation is particularly useful for introducing a nitrile group to an aromatic ring in a regioselective manner that might be difficult to achieve through direct substitution.

The overall transformation for the synthesis of 2-Chloro-3-methylbenzonitrile via the Sandmeyer reaction starts with 2-amino-6-chlorotoluene. The process involves two main stages: diazotization of the amine and the subsequent copper(I) cyanide-mediated displacement of the diazonium group.

The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[6][9] The key steps are:

-

Diazotization : The primary aromatic amine (2-amino-6-chlorotoluene) is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt. The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.

-

Cyanation : The diazonium salt solution is then added to a solution of copper(I) cyanide. Copper(I) catalyzes the reaction by a single-electron transfer to the diazonium salt, which then decomposes to an aryl radical and nitrogen gas. The aryl radical subsequently reacts with the cyanide ion to form the final product, 2-Chloro-3-methylbenzonitrile.

Starting Material : 2-Amino-6-chlorotoluene

Reagents :

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Copper(I) cyanide (CuCN)

-

Potassium cyanide (KCN) (optional, to solubilize CuCN)

-

Appropriate organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

Procedure :

-

Diazotization :

-

Dissolve 2-amino-6-chlorotoluene in a suitable volume of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Continue stirring for an additional 15-30 minutes after the addition is complete to ensure full formation of the diazonium salt. The presence of excess nitrous acid can be tested with starch-iodide paper.

-

-

Cyanation :

-

In a separate flask, prepare a solution of copper(I) cyanide (and optionally potassium cyanide) in water.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with stirring. Effervescence (evolution of N₂ gas) should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for about an hour to ensure the reaction goes to completion.

-

-

Work-up and Purification :

-

Cool the reaction mixture and extract the product with an organic solvent.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Caption: Workflow for the Sandmeyer synthesis of 2-Chloro-3-methylbenzonitrile.

Palladium-Catalyzed Cyanation: A Modern Alternative

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. The cyanation of aryl halides offers a powerful and often more versatile alternative to the classical Sandmeyer reaction.[10][11] These methods can tolerate a wider range of functional groups and often proceed under milder conditions with lower toxicity profiles, especially when non-toxic cyanide sources are employed.[11]

The catalytic cycle for palladium-catalyzed cyanation typically involves three key steps:

-

Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (e.g., 2-chloro-3-methylbromobenzene) to form a Pd(II) intermediate.

-

Transmetalation : The cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) transfers a cyanide group to the Pd(II) complex, displacing the halide.[10][11]

-

Reductive Elimination : The resulting aryl-cyano-Pd(II) complex undergoes reductive elimination to yield the desired benzonitrile product and regenerate the Pd(0) catalyst.

The choice of ligand is critical for the success of these reactions, as it influences the stability and reactivity of the palladium catalyst. Bulky, electron-rich phosphine ligands are often employed.

Starting Material : An appropriate aryl halide such as 2-chloro-3-methylbromobenzene or 2,3-dichlorotoluene.

Reagents :

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

Phosphine ligand (e.g., XPhos, dppf)

-

Cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆])

-

Base (e.g., K₂CO₃, KOAc)

-

Anhydrous solvent (e.g., DMF, dioxane)

Procedure :

-

To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, palladium catalyst, phosphine ligand, cyanide source, and base.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the specified temperature (typically 80-120 °C) with stirring for the required duration (often several hours).

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable solvent and filter to remove insoluble salts.

-

Wash the filtrate with water and brine, then dry the organic layer.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography or recrystallization.

Caption: Generalized catalytic cycle for palladium-catalyzed cyanation.

Other Synthetic Approaches

While the Sandmeyer reaction and palladium-catalyzed cyanation are the most prominent methods, other strategies can be considered.

-

Nucleophilic Aromatic Substitution : In some cases, a leaving group on the aromatic ring can be displaced by a cyanide nucleophile. This typically requires strong electron-withdrawing groups to activate the ring. For instance, the synthesis of 2-methyl-3-chloro-6-nitrobenzonitrile involves the reaction of 2,6-dichloro-3-nitrotoluene with copper(I) cyanide, where one of the chloro groups is substituted.[12] A similar approach for 2-Chloro-3-methylbenzonitrile would necessitate a suitable leaving group at the 1-position and appropriate reaction conditions.

-

Ammoxidation of 2-Chloro-3-methyltoluene : The direct conversion of a methyl group to a nitrile in the presence of ammonia and oxygen at high temperatures over a suitable catalyst is known as ammoxidation. The ammoxidation of 2-chlorotoluene to 2-chlorobenzonitrile has been reported.[13] This method could potentially be adapted for 2-chloro-3-methyltoluene, although selectivity between the two methyl groups (if the starting material were a dimethylchlorobenzene) or the single methyl group in the desired starting material would be a key consideration.

Conclusion

2-Chloro-3-methylbenzonitrile is a key chemical intermediate with well-defined properties. Its synthesis is most reliably achieved through the classical Sandmeyer reaction, starting from 2-amino-6-chlorotoluene, or via modern palladium-catalyzed cyanation of an appropriately substituted aryl halide. The choice of synthesis pathway will be dictated by factors such as substrate availability, scale, and the specific requirements of the subsequent synthetic steps. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals working with this versatile compound.

References

- 2-Chloro-3-Methylbenzonitrile - Methylamine Supplier. (n.d.). Nanjing Finechem Holding Co.,Limited.

-

PubChem. (n.d.). 2-Amino-5-chloro-3-methylbenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-3-methylbenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

- 2-Chloro-3-methylbenzonitrile. (n.d.).

-

PubChem. (n.d.). 2-Chloro-4-fluoro-3-methylbenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

2-Chloro-3-carbonitrile analogs (122–132) prepared via Sandmeyer reaction. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of 2-methyl-3-chloro-6-nitrobenzonitrile. (n.d.). PrepChem.com. Retrieved from [Link]

-

Fors, B. P., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035-10039. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. (2013). Angewandte Chemie International Edition. Retrieved from [Link]

-

Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202-205. Retrieved from [Link]

-

2-Chloro-3-methylbenzonitrile. (n.d.). Chemsrc. Retrieved from [Link]

-

Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Sandmeyer Reaction Mechanism. (n.d.). BYJU'S. Retrieved from [Link]

-

Sandmeyer reaction. (2022, January 21). L.S.College, Muzaffarpur. Retrieved from [Link]

-

A new palladium catalyst system for the cyanation of aryl chlorides. (2001). Chemical Communications. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyanation. Retrieved from [Link]

-

Prasad, P. S. S., et al. (2013). One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation. New Journal of Chemistry, 37(6), 1857-1864. Retrieved from [Link]

Sources

- 1. 2-Chloro-3-Methylbenzonitrile | Properties, Applications, Safety Data & China Suppliers [nj-finechem.com]

- 2. 2-Chloro-3-methylbenzonitrile | C8H6ClN | CID 14529890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chloro-3-methylbenzonitrile - [nashpharmatech.com]

- 4. chemscene.com [chemscene.com]

- 5. scbt.com [scbt.com]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. byjus.com [byjus.com]

- 9. lscollege.ac.in [lscollege.ac.in]

- 10. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. prepchem.com [prepchem.com]

- 13. One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Solubility of 2-Chloro-3-methylbenzonitrile in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Chloro-3-methylbenzonitrile. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the principles governing solubility. In the absence of extensive published quantitative data for this specific compound, this guide emphasizes predictive methodologies and detailed experimental protocols, empowering researchers to determine precise solubility parameters in their own laboratory settings.

Introduction: The Critical Role of Solubility

Solubility, the maximum concentration of a solute that can dissolve in a solvent to form a stable solution at a given temperature, is a cornerstone of chemical and pharmaceutical sciences.[1][2] For an active pharmaceutical ingredient (API) intermediate like 2-Chloro-3-methylbenzonitrile, understanding its solubility profile is paramount for:

-

Process Optimization: Selecting appropriate solvents is crucial for reaction kinetics, controlling side reactions, and ensuring a homogeneous reaction medium.

-

Purification and Crystallization: Efficient purification relies on identifying solvents where the compound has high solubility at elevated temperatures and low solubility at cooler temperatures.[3][4]

-

Formulation Development: Although an intermediate, understanding its solubility provides insights that can inform the properties of the final API.

This guide will first characterize the solute, 2-Chloro-3-methylbenzonitrile, then delve into the theoretical and predictive frameworks for assessing its solubility, and finally, provide robust experimental protocols for its quantitative determination.

Physicochemical Characterization of 2-Chloro-3-methylbenzonitrile

A molecule's structure dictates its properties and, consequently, its behavior in different solvents. The key to understanding the solubility of 2-Chloro-3-methylbenzonitrile lies in analyzing its constituent functional groups and overall physicochemical properties.

Molecular Structure:

-

Aromatic Ring: The benzene ring is a large, non-polar moiety, which generally contributes to poor solubility in polar solvents like water, but enhances solubility in non-polar aromatic solvents (e.g., toluene) through π-π stacking interactions.

-

Nitrile Group (-C≡N): This group is strongly polar and can act as a hydrogen bond acceptor. This feature increases the molecule's polarity and potential for interaction with polar solvents.

-

Chloro Group (-Cl): The chlorine atom is electronegative, contributing to the molecule's overall dipole moment. However, it is not a strong hydrogen bond donor or acceptor.

-

Methyl Group (-CH3): This is a small, non-polar, hydrophobic group that slightly increases the non-polar character of the molecule.

The interplay of the non-polar benzene ring and methyl group with the polar nitrile and chloro groups results in a molecule of intermediate polarity. A commercial supplier qualitatively notes that 2-Chloro-3-methylbenzonitrile is soluble in common organic solvents like ethanol, acetone, and toluene, and insoluble in water, which aligns with this structural analysis.[5]

Table 1: Physicochemical Properties of 2-Chloro-3-methylbenzonitrile

| Property | Value | Source |

| Molecular Formula | C₈H₆ClN | [6] |

| Molecular Weight | 151.59 g/mol | [5][6] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 47 - 51 °C | [5] |

| Boiling Point | 234 - 236 °C | [5] |

Theoretical Framework and Predictive Models

The fundamental principle governing solubility is "like dissolves like."[7] This means that solutes dissolve best in solvents that have similar intermolecular forces. For a molecule like 2-Chloro-3-methylbenzonitrile, we can anticipate its solubility by comparing its properties to those of various solvents.

Qualitative Assessment Based on Solvent Polarity

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. The nitrile group of the solute can act as a hydrogen bond acceptor, suggesting moderate solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate): These solvents have significant dipole moments but do not donate hydrogen bonds. The polar nitrile and chloro groups will interact favorably via dipole-dipole interactions, suggesting good solubility.

-

Non-Polar Solvents (e.g., Toluene, Hexane): Toluene, being aromatic, can interact favorably with the benzene ring of the solute, suggesting good solubility.[8] Hexane, being a non-polar aliphatic solvent, is expected to be a poorer solvent due to the solute's significant polarity, but may still dissolve it to some extent due to the non-polar parts of the molecule.

Predictive Modeling: Hansen Solubility Parameters (HSP)

For a more quantitative prediction, Hansen Solubility Parameters (HSP) provide a powerful framework.[9] The total Hildebrand solubility parameter is deconstructed into three components representing different intermolecular forces:

-

δd: Energy from dispersion forces (non-polar).

-

δp: Energy from dipolar intermolecular forces (polar).

-

δh: Energy from hydrogen bonds.

The principle is that substances with similar (δd, δp, δh) values are likely to be miscible.[9] The distance (Ra) between the HSP of a solute (1) and a solvent (2) in the three-dimensional Hansen space can be calculated:

Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²

A smaller Ra value indicates a higher likelihood of solubility. While the specific HSP for 2-Chloro-3-methylbenzonitrile are not published, group contribution methods can be used to estimate them.[10] However, for practical purposes, one can use the HSP of known solvents to systematically screen for the most promising candidates for experimental testing.

Table 2: Hansen Solubility Parameters for Common Organic Solvents (in MPa⁰·⁵)

| Solvent | δd | δp | δh |

| Acetone | 15.5 | 10.4 | 7.0 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Heptane | 15.3 | 0.0 | 0.0 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Water | 15.5 | 16.0 | 42.3 |

| (Data compiled from various sources)[11][12] |

Based on the structure of 2-Chloro-3-methylbenzonitrile, we would seek solvents with moderate δp and δh values, and a significant δd component. Acetone, ethyl acetate, and toluene appear as promising candidates from this list, which aligns with the qualitative assessment.

Predictive Modeling: UNIFAC Group Contribution Method

The UNIFAC (UNIQUAC Functional-group Activity Coefficients) method is another powerful predictive tool.[13] It is a semi-empirical model that calculates activity coefficients based on the functional groups present in the molecules of a mixture.[14] By breaking down the 2-Chloro-3-methylbenzonitrile molecule into its constituent groups (e.g., AC-Cl for chloro-benzene, ACCH3 for methyl-benzene, and CCN for the nitrile group on an aromatic ring), one can estimate its activity coefficient in various solvents.[15] A lower activity coefficient corresponds to more favorable interactions and thus higher solubility. This method is particularly useful for predicting phase equilibria and guiding solvent selection in silico, reducing the need for extensive empirical screening.[13][14]

Experimental Determination of Solubility

To obtain definitive quantitative data, experimental measurement is essential. The "gold standard" for determining the equilibrium solubility of a solid in a solvent is the shake-flask method.[1] This involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Workflow for Equilibrium Solubility Determination

The following diagram illustrates the logical flow of the experimental process.

Caption: Experimental workflow for determining equilibrium solubility.

Detailed Experimental Protocol: Shake-Flask Method

This protocol provides a self-validating system for determining the equilibrium solubility.

Materials and Equipment:

-

2-Chloro-3-methylbenzonitrile (solute)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Constant temperature shaker bath or magnetic stirrer with temperature control

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) OR a drying oven for gravimetric analysis.

Step-by-Step Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-Chloro-3-methylbenzonitrile to a pre-weighed glass vial. The excess is crucial to ensure saturation is achieved and maintained.

-

Pipette a known volume (e.g., 5.0 mL) of the chosen solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker bath (e.g., set to 25 °C).

-

Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[16] The time required should be determined by taking samples at different time points (e.g., 24h, 48h, 72h) until the measured concentration remains constant.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow excess solid to settle.

-

To ensure complete separation of undissolved solid, centrifuge the vials.

-

Carefully withdraw a portion of the supernatant using a syringe and immediately filter it through a chemically resistant syringe filter into a clean vial. This step removes any microscopic undissolved particles.

-

-

Quantification:

-

Method A: HPLC Analysis (Preferred for accuracy)

-

Prepare a series of standard solutions of 2-Chloro-3-methylbenzonitrile of known concentrations in the same solvent.

-

Generate a calibration curve by injecting the standards into the HPLC and plotting peak area against concentration.

-

Accurately dilute a known volume of the filtered saturated solution with the solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

-

Calculate the original solubility by multiplying the measured concentration by the dilution factor.[17]

-

-

Method B: Gravimetric Analysis (Simpler, less sensitive)

-

Pipette a precise volume (e.g., 2.0 mL) of the filtered saturated solution into a pre-weighed, dry evaporating dish.[18]

-

Carefully evaporate the solvent in a fume hood, followed by drying in an oven at a temperature below the compound's melting point until a constant weight is achieved.[19]

-

The final weight of the dish minus the initial weight gives the mass of the dissolved solute.

-

Calculate the solubility in mass per volume (e.g., g / 2 mL) and convert to desired units (e.g., mg/mL).[18]

-

-

-

Data Reporting:

-

Report the solubility in clear units (e.g., mg/mL, g/100mL, or mol/L) and always state the temperature at which the measurement was performed.

-

Conclusion and Recommendations

For projects requiring precise quantitative data, the use of predictive models such as Hansen Solubility Parameters can effectively narrow the choice of solvents for experimental screening. The detailed shake-flask protocol provided in this guide offers a reliable and accurate method for determining the equilibrium solubility in any solvent of interest. By combining theoretical prediction with empirical verification, researchers can confidently establish the solubility profile of 2-Chloro-3-methylbenzonitrile, enabling streamlined process development, efficient purification, and informed decision-making in their research and development endeavors.

References

- TutorChase. (n.d.). How do functional groups affect solubility in organic compounds?

- O'Connell, J. P., & Haile, J. M. (2005). Prediction of solubility in nonideal multicomponent systems using the UNIFAC group contribution model. Journal of Pharmaceutical Sciences, 74(6), 634-7.

- da Silva, F. P., et al. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. Industrial & Engineering Chemistry Research, 61(29), 10487-10496.

- Wikipedia. (n.d.). Hansen solubility parameter.

- Solubility of Things. (n.d.). Functional Groups: Definition and Importance.

- Quora. (2018). How to choose a solvent for crystallization of an organic compound.

- Wurm, F. R., et al. (2020). Accuracy of Molar Solubility Prediction from Hansen Parameters. An Exemplified Treatment of the Bioantioxidant l-Ascorbic Acid. Molecules, 25(12), 2919.

- University of Canterbury. (2023). Solubility of Organic Compounds.

- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585.

- Nichols, L. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts.

- Nichols, L. (2022). 3.3: Choice of Solvent. Chemistry LibreTexts.

- Scribd. (n.d.). Steps in Gravimetric Analysis.

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 1(1), 58-60.

- Rogers, M. A., et al. (2012). Harnessing Hansen Solubility Parameters to Predict Organogel Formation.

- Vedantu. (n.d.). How do functional groups influence solubility class 11 chemistry CBSE.

- Teachy. (n.d.). Summary of Properties of Organic Compounds: Solubility of Organic Compounds.

- Pharma Standard. (n.d.). Determination of Solubility by Gravimetric Method.

- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.

- Williamson, K. L. (1979). Solvent selection for recrystallization: An undergraduate organic experiment.

- Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.

- MIT OpenCourseWare. (2021). Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids.

- BenchChem. (n.d.). General Experimental Protocol for Determining Solubility.

- Methylamine Supplier. (n.d.). 2-Chloro-3-Methylbenzonitrile.

- Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis.

- PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- Wikipedia. (n.d.). UNIFAC.

- van der Merwe, J. H., & Cronje, P. J. (2018). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. South African Journal of Chemical Engineering, 25, 38-53.